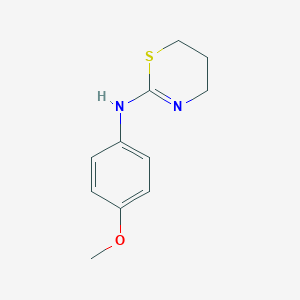

N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is an organic compound that belongs to the class of thiazines Thiazines are heterocyclic compounds containing a sulfur and nitrogen atom in a six-membered ring This particular compound is characterized by the presence of a methoxyphenyl group attached to the nitrogen atom of the thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine typically involves the reaction of 4-methoxyaniline with a suitable thiazine precursor. One common method is the cyclization of 4-methoxyaniline with 2-chloroacetaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine or tetrahydrothiazine derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazine and tetrahydrothiazine derivatives.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex thiazine derivatives.

Biology: The compound has shown potential as an antimicrobial agent, with studies indicating activity against various bacterial strains.

Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit certain enzymes and pathways makes it a candidate for drug development.

Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis. In anticancer research, the compound has been shown to inhibit the activity of certain kinases and disrupt cell signaling pathways, leading to apoptosis of cancer cells.

Comparison with Similar Compounds

Similar Compounds

- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

- 2-methoxy-5-((phenylamino)methyl)phenol

- 5-(4-methoxyphenyl)-1H-indole

- 5-(4-methoxyphenyl)-1H-imidazole

Uniqueness

N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is unique due to its specific thiazine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a different spectrum of activity and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.

Biological Activity

N-(4-Methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, identified by the CAS number 61452-16-2, is a compound that has garnered attention for its potential biological activities. It is characterized by its unique molecular structure, which includes a thiazine ring and a methoxyphenyl group. This article delves into the biological activities associated with this compound, supported by relevant data tables, case studies, and research findings.

The molecular formula of this compound is C11H14N2OS with a molecular weight of approximately 222.31 g/mol. The compound is typically presented as a yellow solid with a high purity level (99.2% as per HPLC) .

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₂OS |

| Molecular Weight | 222.31 g/mol |

| CAS Number | 61452-16-2 |

| Purity | 99.2% (HPLC) |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study involving magnetic nanoparticles coated with thiazole derivatives demonstrated effective antibacterial action against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The results suggested that these compounds could potentially serve as effective antibacterial agents due to their ability to penetrate bacterial membranes and disrupt cellular functions .

Case Study: Antibacterial Efficacy

A study reported the inhibition zones produced by the synthesized compound against bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

The study concluded that the antibacterial efficacy was notably higher against E. coli compared to S. aureus, aligning with previous findings regarding the susceptibility of Gram-negative bacteria to thiazole derivatives .

Antiparasitic Activity

Another area of interest is the potential antiparasitic activity of thiazine derivatives. Research has shown that similar compounds can disrupt metabolic pathways in parasites responsible for diseases such as malaria and leishmaniasis. The interaction between these compounds and key amino acids in parasite proteins has been highlighted as a mechanism for their activity .

The biological activity of this compound can be attributed to its structural features:

- Thiazine Ring : This moiety is known for its role in biological interactions and can enhance the compound's ability to interact with various biological targets.

- Methoxy Group : The presence of the methoxy group may increase lipophilicity, facilitating better membrane penetration and enhancing bioavailability.

Properties

IUPAC Name |

N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS/c1-14-10-5-3-9(4-6-10)13-11-12-7-2-8-15-11/h3-6H,2,7-8H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZHQSMUSXBSQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NCCCS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358883 |

Source

|

| Record name | N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61452-16-2 |

Source

|

| Record name | N-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.